molecular formula C17H22N4O3 B2639092 (Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285532-29-7

(Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2639092
CAS RN: 1285532-29-7
M. Wt: 330.388
InChI Key: RZFTXCWESLHPRE-WQRHYEAKSA-N
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Description

The compound seems to be a derivative of 1-(3,4-dimethoxyphenyl)propene . Compounds with similar structures have been studied for their potential applications in various fields, including organic synthesis and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1-(3,4-dimethoxyphenyl)propene have been synthesized through various methods, including Claisen-Schmidt condensation .


Chemical Reactions Analysis

Related compounds have been studied for their reaction mechanisms. For instance, lignin peroxidase (LiP) has been shown to catalyze the C–C cleavage of a propenyl side chain in 1-(3’,4’-dimethoxyphenyl)propene .

Scientific Research Applications

  • Magnetic Studies and Complex Formation

    • (Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide derivatives have been used in the synthesis of [2 × 2] tetranuclear M(4) (M = Cu(II) and Ni(II)) square grids structures. These compounds demonstrate magnetic properties and have been characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements (Mandal et al., 2011).
  • Vibrational Spectroscopic Investigations

    • Vibrational spectroscopic studies of N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide derivatives have been conducted to understand their molecular dynamics and electronic structure. These studies are crucial for assessing the industrial and biological importance of these compounds (Pillai et al., 2017).
  • Corrosion Protection and Adsorption Studies

    • Derivatives of this compound have been investigated for their behavior in corrosion protection of mild steel in acidic solutions. Electrochemical and computational approaches demonstrate their efficiency in forming protective layers on metal surfaces, highlighting their potential in industrial applications (Paul et al., 2020).
  • Crystal Structure and Hirshfeld Surface Analysis

    • Research on the crystal structure and molecular interactions of derivatives of this compound provides insights into their physical and chemical properties, which is important for material science applications (Prabhuswamy et al., 2016).
  • Molecular Docking Studies for Drug Efficacy

    • These derivatives have been subject to molecular docking studies to determine their potential as inhibitors for enzymes like CDK2s. Such studies are vital for the development of new pharmaceuticals (Karrouchi et al., 2020).
  • Antimicrobial and Anticancer Potential

    • Novel pyrazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. This highlights their significance in medicinal chemistry and drug development (Hafez et al., 2016).

Future Directions

While specific future directions for this compound were not found, research into similar compounds suggests potential applications in fields like organic synthesis and pharmaceuticals .

properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10(2)13-9-14(20-19-13)17(22)21-18-11(3)12-6-7-15(23-4)16(8-12)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFTXCWESLHPRE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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